4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Description
4-Benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a bicyclic heterocyclic compound featuring a benzoxazine core fused with a benzene ring. The structure includes a benzyl group at position 4 and a carboxylic acid moiety at position 2 (Figure 1). This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its reactivity is influenced by the electron-donating benzyl group and the electron-withdrawing carboxylic acid, enabling regioselective modifications such as formylation, halogenation, and alkylation .
Properties
IUPAC Name |
4-benzyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-16(19)15-11-17(10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)20-15/h1-9,15H,10-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFHPFXSVBIAON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1CC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801167857 | |
| Record name | 3,4-Dihydro-4-(phenylmethyl)-2H-1,4-benzoxazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801167857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212578-39-7 | |
| Record name | 3,4-Dihydro-4-(phenylmethyl)-2H-1,4-benzoxazine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=212578-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-4-(phenylmethyl)-2H-1,4-benzoxazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801167857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid typically involves the formation of the benzoxazine ring followed by the introduction of the benzyl and carboxylic acid groups. One common method involves the following steps:
Formation of the Benzoxazine Ring: This can be achieved through a Mannich reaction, where salicylaldehyde reacts with a primary amine and formaldehyde to form the benzoxazine ring.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Industrial Production Methods
Industrial production of 4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically use bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, as it has shown moderate to good potency against various cancer cell lines.
Biological Studies: It is used in research to understand its interactions with biological targets and its mechanism of action.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism by which 4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, in anticancer studies, it has been shown to inhibit cell proliferation by interfering with cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₇H₁₅NO₃
- Melting Point : 175–177°C (predicted for the unsubstituted parent compound) .
- Synthetic Applications : Used in Vilsmeier-Haack and Rieche formylation reactions to produce regioselectively substituted derivatives .
Comparison with Similar Compounds
The benzoxazine scaffold is highly modular, with substitutions at positions 4, 6, 7, and 8 significantly altering chemical reactivity, physical properties, and biological activity. Below is a comparative analysis of 4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid and its analogs:
Key Observations:
Substituent Effects on Reactivity :
- The 4-benzyl group enhances electron density at position 7, favoring Vilsmeier-Haack formylation at this site . In contrast, 4-acetyl derivatives show distinct IR carbonyl stretches (ν1756 cm⁻¹) and altered melting points .
- Halogenation (e.g., 6-bromo or 6-chloro) improves synthetic yields (up to 80%) and modifies electronic properties for downstream reactions .
Biological Activity: ONO-2050297 demonstrates that bulky 8-substituents (e.g., aryl amides) enhance dual CysLT1/CysLT2 antagonism, leveraging the benzoxazine scaffold’s rigidity for receptor binding .
Regioselectivity in Formylation: Vilsmeier-Haack conditions exclusively formylate position 7 in 4-benzyl derivatives, while Rieche’s method yields mixtures (e.g., 6- and 8-formylated products) in non-benzyl analogs .
Physicochemical and Pharmacokinetic Profiles
Case Study: Impact of Position 4 Substitutions
- Benzyl vs. Acetyl : The 4-benzyl group’s steric bulk and aromaticity stabilize transition states in formylation, enabling position 7 selectivity. In contrast, 4-acetyl derivatives lack this stabilization, leading to lower regioselectivity .
- Methylsulfonyl vs. Carboxypropyl : Sulfonyl groups increase polarity and hydrogen-bonding capacity, whereas carboxypropyl extensions enhance flexibility and receptor engagement .
Biological Activity
4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.
Synthesis
The synthesis of 4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid typically involves the reaction of benzylamine with appropriate precursors under controlled conditions. The process can be optimized to yield high purity and yield, which is crucial for subsequent biological testing.
Antioxidant Properties
Research indicates that derivatives of benzoxazines exhibit significant antioxidant activity. For instance, compounds with hydroxyl groups have shown enhanced inhibition of lipid oxidation in brain homogenates, suggesting that structural modifications can influence antioxidant efficacy .
Antimicrobial Activity
The antimicrobial activity of 4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid has been evaluated against various bacterial strains. Studies report that certain derivatives exhibit notable antibacterial effects against Staphylococcus aureus and Pseudomonas aeruginosa, with minimal antifungal activity observed . The minimum inhibitory concentrations (MICs) for effective compounds ranged from 16 to 32 µg/mL against these pathogens.
Cytotoxicity and Safety Profile
Toxicological assessments have been conducted to evaluate the safety profile of this compound. In vitro studies have demonstrated that certain derivatives possess low cytotoxicity against mammalian cell lines while maintaining their biological activity . The compound's toxicity was assessed through repeated-dose studies in rodent models, where it displayed a no-observed-adverse-effect level (NOAEL) at doses up to 500 mg/kg/day .
Case Study 1: Antioxidant Activity
In a study examining the antioxidant properties of various benzoxazine derivatives, it was found that those containing a hydroxyl group significantly inhibited the oxidation of unsaturated fatty acids in brain lipids. This suggests a potential application in neuroprotective strategies .
Case Study 2: Antimicrobial Efficacy
A comparative analysis of the antimicrobial properties of benzoxazine derivatives revealed that 4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid exhibited promising activity against gram-positive bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents targeting resistant strains .
Data Summary
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing 4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid?
- Methodology : The compound is typically synthesized via a multistep process involving (i) cyclization of substituted benzoxazine precursors using acid catalysis, (ii) benzylation at the nitrogen position, and (iii) carboxylation via hydrolysis or oxidation. For example, Frechette and Beach (1998) describe a ring-opening/cyclization strategy using 2-hydroxyethyl derivatives under acidic conditions .
- Critical Considerations : Reaction temperature and solvent polarity significantly influence regioselectivity. For instance, polar aprotic solvents (e.g., DMF) favor carboxylation, while non-polar solvents may lead to side products like decarboxylated analogs .
Q. How can researchers validate the purity of 4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid post-synthesis?
- Methodology :
- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) achieves baseline separation of impurities.
- Spectroscopy : H NMR (DMSO-d6) should show characteristic peaks: δ 4.3–4.5 ppm (methylene protons of benzyl group) and δ 2.8–3.1 ppm (benzoxazine ring protons) .
- Elemental Analysis : Carbon and nitrogen content should align with theoretical values (C: ~65%, N: ~4.5%) .
Q. What are the common purification challenges for this compound, and how are they resolved?
- Challenges :
- Residual solvents (e.g., DMF) in recrystallized products.
- Diastereomer formation during carboxylation.
- Solutions :
- Vacuum sublimation at 80–100°C removes volatile impurities.
- Chiral HPLC using cellulose-based columns resolves enantiomers .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) affect the biological activity of 4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives?
- Experimental Design :
- Replace the benzyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups.
- Assess bioactivity via in vitro enzyme inhibition assays (e.g., COX-2 or kinase targets).
- Data Insights :
- Nitro-substituted analogs show enhanced anti-inflammatory activity (IC = 12 µM vs. 35 µM for parent compound) but reduced solubility .
- Methoxy derivatives exhibit improved pharmacokinetic profiles due to increased lipophilicity .
Q. What analytical techniques resolve contradictions in crystallographic vs. spectroscopic data for this compound?
- Case Study : X-ray crystallography () confirms a planar benzoxazine ring, while C NMR suggests slight puckering.
- Resolution :
- DFT Calculations : Compare experimental NMR shifts with computed values for planar vs. non-planar conformers.
- Variable-Temperature NMR : Detect dynamic ring puckering at higher temperatures .
Q. How can computational modeling optimize the synthesis of enantiopure 4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
